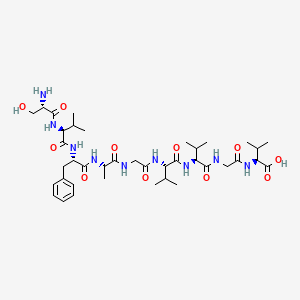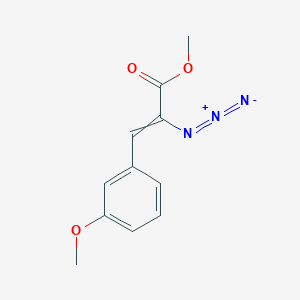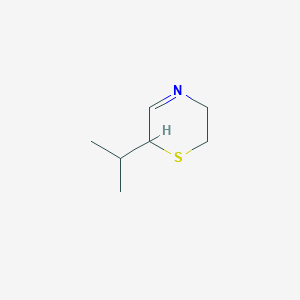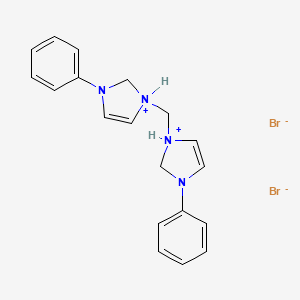![molecular formula C9H10BrN3 B14211718 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with N,N-dimethylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- involves the inhibition of specific enzymes and receptors. For instance, it targets the FGFR family, which plays a crucial role in cell proliferation, differentiation, and survival. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- include other pyrrolo[2,3-b]pyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridin-3-amine: This compound also exhibits biological activity but may have different target specificity and potency.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the N,N-dimethylamine group, which can affect its reactivity and biological properties.
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide: Another derivative with potential medicinal applications, particularly in cancer therapy.
These comparisons highlight the unique structural features and biological activities of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H10BrN3 |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
5-bromo-N,N-dimethylpyrrolo[2,3-b]pyridin-1-amine |
InChI |
InChI=1S/C9H10BrN3/c1-12(2)13-4-3-7-5-8(10)6-11-9(7)13/h3-6H,1-2H3 |
InChI-Schlüssel |
CRPSMXSHDMIAEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N1C=CC2=CC(=CN=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


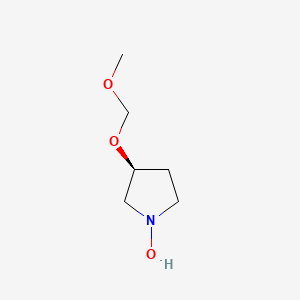
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
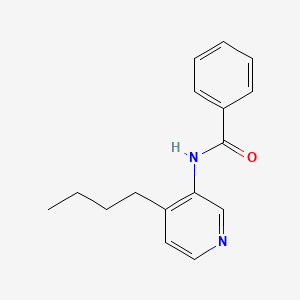


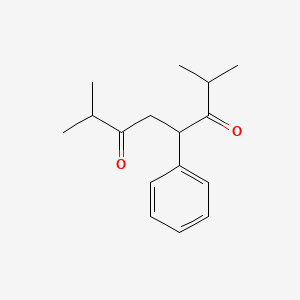
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)

![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
